2-(Chloromethyl)benzenesulfonamide
Overview
Description
2-(Chloromethyl)benzenesulfonamide is a chemical compound with the molecular formula C7H8ClNO2S. It is a white crystalline solid that is stable under standard conditions. This compound is primarily used as an intermediate in organic synthesis and in the production of biologically active compounds. The presence of the sulfonamide group makes it a valuable precursor for synthesizing compounds with antibacterial, anti-inflammatory, and other biological activities .
Biochemical Analysis
Biochemical Properties
2-(Chloromethyl)benzenesulfonamide has been found to interact with carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors . The inhibition of CA IX by this compound can be a useful target for discovering novel antiproliferative agents .
Cellular Effects
The compound has shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . It was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line, with a significant increase in the annexin V-FITC percent .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the enzyme carbonic anhydrase IX . This inhibition leads to a decrease in the production of inducible prostaglandin, which is associated with intensifying the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with chloromethylating agents. One common method is the reaction of benzenesulfonamide with formaldehyde and hydrochloric acid, which produces this compound under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves careful control of temperature and pH to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild to moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted sulfonamides, thiols, and ethers.
Oxidation: Products include sulfonic acids and other oxidized derivatives.
Reduction: Products include amines and other reduced forms of the compound.
Scientific Research Applications
2-(Chloromethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs with antibacterial, anti-inflammatory, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)benzenesulfonamide involves its interaction with biological molecules through its sulfonamide group. This group can form hydrogen bonds and interact with enzyme active sites, leading to inhibition of enzyme activity. The compound can also undergo nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Lacks the chloromethyl group but shares the sulfonamide functionality.
4-Chlorobenzenesulfonamide: Similar structure but with the chlorine atom directly attached to the benzene ring.
N-(Chloromethyl)benzenesulfonamide: Similar structure but with the chloromethyl group attached to the nitrogen atom.
Uniqueness
2-(Chloromethyl)benzenesulfonamide is unique due to the presence of the chloromethyl group attached to the benzene ring, which allows for a wide range of chemical modifications and reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in the development of biologically active molecules .
Properties
IUPAC Name |
2-(chloromethyl)benzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTQKRCFMBXXIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.